

Physical properties like melting point and boiling point of (+)-1-(1-Naphthyl)ethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-1-(1-Naphthyl)ethylamine

Cat. No.: B195011

[Get Quote](#)

Technical Guide: Physical Properties of (+)-1-(1-Naphthyl)ethylamine

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the key physical properties of **(+)-1-(1-Naphthyl)ethylamine**, focusing on its melting and boiling points. This guide provides quantitative data, detailed experimental protocols for determination, and workflow visualizations.

Introduction

(+)-1-(1-Naphthyl)ethylamine, also known as **(R)-(+)-1-(1-Naphthyl)ethylamine**, is a chiral amine widely utilized in synthetic organic chemistry. Its primary application lies in the resolution of racemic mixtures, serving as a chiral resolving agent for carboxylic acids, and as a precursor for the synthesis of chiral ligands and catalysts. An accurate understanding of its physical properties is crucial for its handling, purification, and application in various chemical processes. This technical guide focuses on two fundamental physical constants: the melting point and the boiling point.

Physical Properties Data

(+)-1-(1-Naphthyl)ethylamine is typically encountered as a colorless to light yellow liquid at room temperature.^[1] Its physical state dictates that the boiling point is a more commonly cited

and practically relevant property than the melting point. Data for these properties are summarized below.

Table 1: Summary of Physical Properties for **(+)-1-(1-Naphthyl)ethylamine**

Physical Property	Value	Conditions
Boiling Point	153 °C	at 11 mmHg
152-153 °C	at 11 mmHg	
156 °C	at 15 mmHg	
80 °C	at 1 mmHg	
110-115 °C	at 0.1 Torr	
Melting Point	135-136 °C	Note: This value is likely for a salt form, as the freebase is a liquid at ambient temperature.
Density	1.067 g/mL	at 20 °C
1.063 g/mL	at 25 °C	
Refractive Index	1.623 (n ₂₀ /D)	
Optical Activity	[α] ₂₀ /D +55°	c = 2 in ethanol

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for the precise determination of the melting and boiling points of organic compounds like **(+)-1-(1-Naphthyl)ethylamine**.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid derivatives of **(+)-1-(1-Naphthyl)ethylamine**, such as its hydrochloride or tartrate salts. The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from solid to liquid.[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the solid sample is completely dry. If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[5]
- **Loading the Capillary Tube:** Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the solid at the bottom.[6] Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.[6] The final packed sample height should be 2-3 mm.[6]
- **Determination:**
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]
 - If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get a rough estimate.[5]
 - For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating again at a slow, controlled rate, approximately 1-2 °C per minute.[4]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]

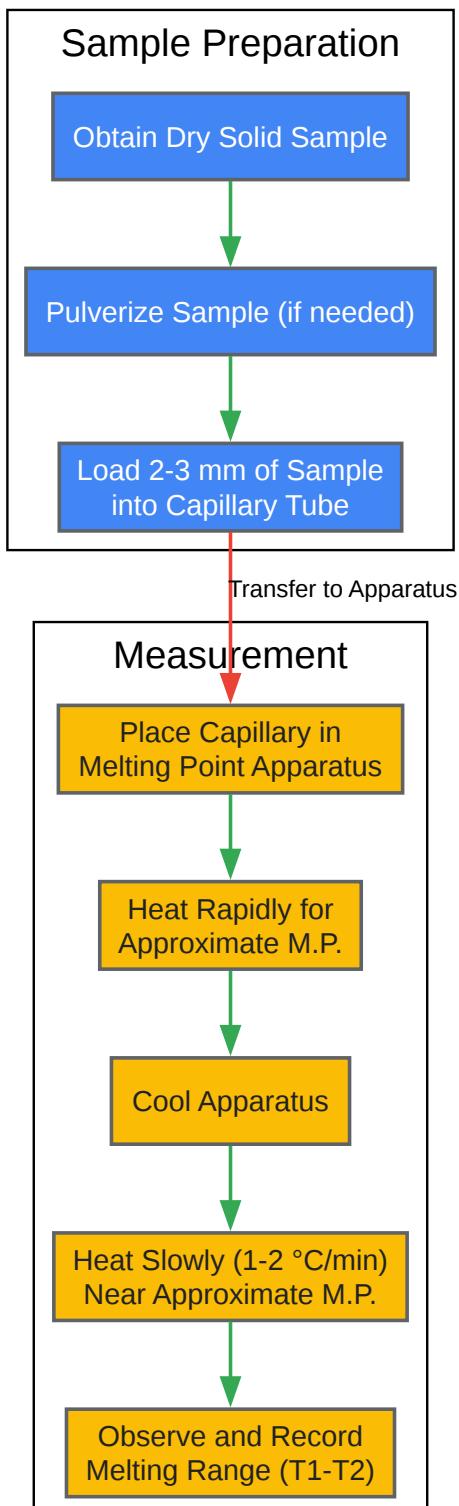
Boiling Point Determination (Microscale/Thiele Tube Method)

This method is ideal for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[7\]](#)

Apparatus:

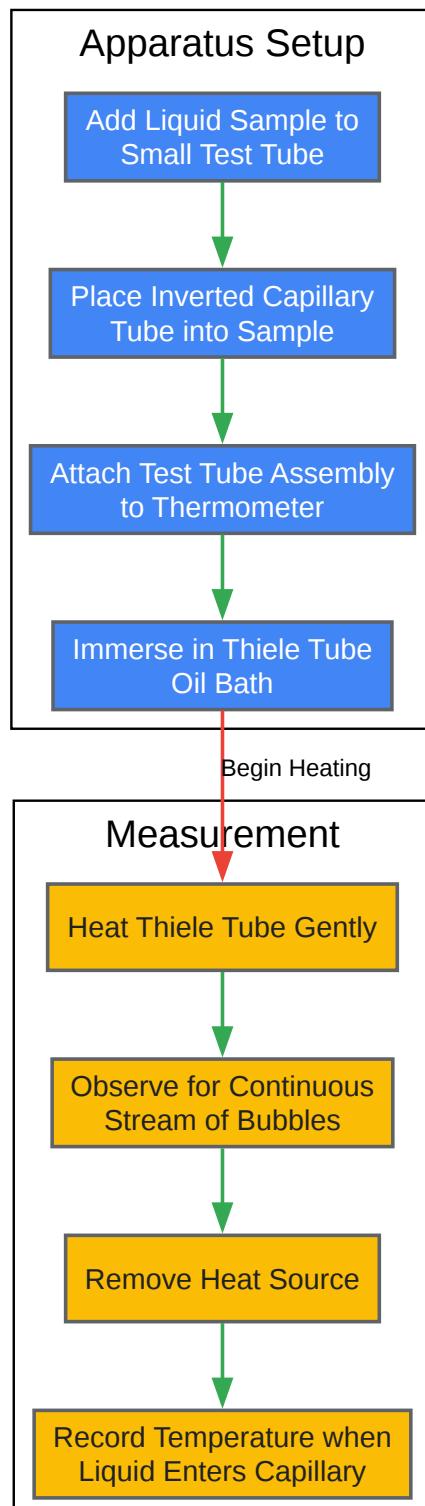
- Thiele tube or similar oil bath setup
- Thermometer
- Small test tube (e.g., 6 x 50 mm) or Durham tube
- Capillary tube (sealed at one end)
- Rubber band or tubing segment to attach the test tube to the thermometer
- Heat source (Bunsen burner or heating mantle)
- Mineral oil

Procedure:


- Apparatus Assembly:
 - Attach a small test tube to the side of a thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.[\[8\]](#)
 - Add approximately 0.5 mL of the liquid sample, **(+)-1-(1-Naphthyl)ethylamine**, into the test tube.[\[8\]](#)
 - Take a capillary tube, sealed at one end, and place it into the test tube with the open end down.[\[8\]](#)
- Heating:

- Clamp the entire assembly so it is immersed in the oil of a Thiele tube, ensuring the oil level is above the top of the liquid sample but below the opening of the test tube.[9] The thermometer bulb should be positioned near the middle of the oil bath.[8]
- Gently heat the side arm of the Thiele tube with a heat source. The design of the tube facilitates the circulation of oil, ensuring uniform temperature distribution.[8]
- Observation and Measurement:
 - As the temperature rises, air trapped in the capillary tube will slowly bubble out.
 - When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[9]
 - Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[8]
- Data Recording: Record the temperature and the ambient atmospheric pressure. Boiling points are pressure-dependent and should always be reported with the pressure at which they were measured.

Mandatory Visualizations


The following diagrams illustrate the experimental workflows described in the protocols above.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: A flowchart of the capillary method for determining the melting point of a solid.

Workflow for Boiling Point Determination (Microscale)

[Click to download full resolution via product page](#)

Caption: A flowchart of the microscale capillary method for determining boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(1-Naphthyl)Ethylamine: Properties, Uses, Safety, Suppliers & SDS | High-Purity Chemical from China [nj-finechem.com]
- 2. echemi.com [echemi.com]
- 3. (R)-(+)-1-(1-萘基)乙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chymist.com [chymist.com]
- To cite this document: BenchChem. [Physical properties like melting point and boiling point of (+)-1-(1-Naphthyl)ethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195011#physical-properties-like-melting-point-and-boiling-point-of-1-1-naphthyl-ethylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com